molecular formula C9H6FN B1329933 2-Fluoroquinoline CAS No. 580-21-2

2-Fluoroquinoline

Cat. No. B1329933
CAS RN: 580-21-2
M. Wt: 147.15 g/mol
InChI Key: NLEPLDKPYLYCSY-UHFFFAOYSA-N
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Description

2-Fluoroquinoline is a chemical compound with the molecular formula C9H6FN . It is primarily used for research and development purposes .


Synthesis Analysis

Fluoroquinolones, including 2-Fluoroquinoline, are synthesized through a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, the intramolecular cyclization of compounds with polyphosphoric acid (the Gould-Jacobs reaction) affords the corresponding fluoroquinolones .


Molecular Structure Analysis

The molecular structure of 2-Fluoroquinoline consists of a total of 18 bonds. There are 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .


Chemical Reactions Analysis

Fluoroquinolones, including 2-Fluoroquinoline, undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They also undergo novel approaches to functionalization of polyfluorinated quinolones, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

2-Fluoroquinoline has a molecular weight of 147.15 . It has a boiling point of 133°C at 30 mmHg . The density is 1.2±0.1 g/cm^3 .

Scientific Research Applications

Antibacterial Agents

2-Fluoroquinoline: derivatives are widely recognized for their potent antibacterial properties. The incorporation of a fluorine atom into the quinoline ring enhances the compound’s ability to penetrate bacterial cell walls and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This makes them effective against a broad spectrum of bacteria, including strains resistant to other antibiotics .

Antimalarial Drugs

The quinoline structure is foundational in antimalarial drugs, with 2-Fluoroquinoline being a key component in the synthesis of newer antimalarial agents. These compounds target the malaria parasite’s ability to synthesize heme, an essential component for its survival, thereby offering a promising avenue for treatment .

Antineoplastic Agents

In cancer research, 2-Fluoroquinoline derivatives have shown promise as antineoplastic agents. They work by interfering with the replication and repair mechanisms of cancer cells, leading to apoptosis. This application is particularly significant in the development of targeted cancer therapies .

Enzyme Inhibition

2-Fluoroquinoline: is used in the design of enzyme inhibitors that can regulate various biochemical pathways. By inhibiting specific enzymes, these compounds can be used to treat diseases where overactivity of certain enzymes is a problem, such as in certain metabolic disorders .

Agricultural Chemicals

The agricultural industry benefits from 2-Fluoroquinoline derivatives as they are used to create compounds that protect crops from pests and diseases. Their effectiveness stems from their ability to disrupt the life cycle of insects and fungi, ensuring better crop yields .

Liquid Crystal Components

In the field of materials science, 2-Fluoroquinoline compounds are utilized in the development of liquid crystals. These specialized materials are essential for modern display technologies, and the unique properties imparted by the fluorine atom make these quinoline derivatives valuable for high-performance applications .

Mechanism of Action

Target of Action

The primary targets of 2-Fluoroquinoline, a member of the fluoroquinolones class, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication and are essential for bacterial survival .

Mode of Action

2-Fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the DNA replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of 2-Fluoroquinoline affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positive supercoils respectively . These processes are crucial for DNA replication, transcription, and recombination. Therefore, the inhibition of these enzymes disrupts these processes, leading to cell death .

Pharmacokinetics

Fluoroquinolones, including 2-Fluoroquinoline, have advantageous pharmacokinetic properties such as high oral bioavailability and large volume of distribution . These properties contribute to their broad-spectrum antimicrobial activity.

Result of Action

The result of 2-Fluoroquinoline’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes crucial for DNA replication, it causes DNA damage and ultimately leads to bacterial cell death .

Action Environment

The action of 2-Fluoroquinoline, like other fluoroquinolones, can be influenced by environmental conditions. For instance, the bactericidal activity of fluoroquinolones against certain bacteria differs in aerobic and anaerobic conditions . Furthermore, factors such as pH levels and the presence of divalent cations can affect the activity of fluoroquinolones .

Safety and Hazards

When handling 2-Fluoroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Fluoroquinolones, including 2-Fluoroquinoline, have been found to have potential applications in the treatment of various diseases. The future directions of fluoroquinolones are on nucleus that may be valuable target site to increase the potency, efficacy, and decrease side effects of fluoroquinolones . They have been used in the treatment of bacterial infections, and there is growing interest in their potential use in antitubercular and anticancer therapies .

properties

IUPAC Name

2-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPLDKPYLYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206729
Record name 2-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroquinoline

CAS RN

580-21-2
Record name 2-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoroquinoline
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Synthesis routes and methods

Procedure details

To a solution of 2-chloroquinoline (4.9 g, 30 mmol) in 200 mL of anhydrous DMSO was added cesium fluoride (9.13 g, 60 mmol), and the resulting mixture was stirred at 130° C. overnight, when LC-MS showed completion of the reaction. After cooling, the reaction mixture was diluted with water, and then extracted with ethyl acetate. The organic layer was then washed with brine, dried over anhy. Na2SO4, and concentrated in vacuo. Column chromatography (6% EtOAc/PE) afforded 3.34 g of title compound. 1H NMR (CHLOROFORM-d) δ: 8.23 (d, J=8.6 Hz, 1H), 7.89 (d, J=8.6 Hz, 1H), 7.82-7.86 (m, 1H), 7.67 (d, J=8.5, 7.0, 1.5 Hz, 1H), 7.47-7.53 (m, 1H), 7.35 (d, J=8.6 Hz, 1H). LC-MS: m/z 148.2 (M+H)+
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
9.13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Fluoroquinoline in organic synthesis?

A: 2-Fluoroquinoline serves as a valuable building block for synthesizing more complex molecules, particularly within the realm of pharmaceutical research. Its reactivity stems from the fluorine atom, which can be substituted by various nucleophiles. For instance, [] describes its use in synthesizing 3-arylquinolines, a class of compounds exhibiting pharmaceutical relevance. The reaction proceeds via nucleophilic aromatic substitution (SNAr) with thiophenols, catalyzed by Cinchona alkaloid-derived ureas.

Q2: How efficient is the synthesis of 2-Fluoroquinoline using halogen exchange?

A: [] details a method for synthesizing 2-Fluoroquinoline via halogen exchange, achieving a yield of 60%. This process involves reacting 2-chloroquinoline with anhydrous potassium fluoride in dimethyl sulfone. Interestingly, this method proved more effective for 2-Fluoroquinoline than for 2-Fluoropyridine, highlighting the influence of the substrate structure on reaction efficiency.

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